(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone” (hereafter referred to as the target compound) is a structurally complex methanone derivative featuring a 2,3-dihydrobenzo[1,4]dioxin core linked to a substituted piperidinyl-pyrazinyl moiety. Its design incorporates pharmacophoric elements associated with kinase inhibition and antiviral activity, as suggested by structural analogs in the literature . The dimethylamino-pyrazinyl group may enhance solubility and receptor binding, while the piperidinyl spacer could influence conformational flexibility.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-23(2)18-19(22-9-8-21-18)28-14-5-4-10-24(13-14)20(25)15-6-3-7-16-17(15)27-12-11-26-16/h3,6-9,14H,4-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVVTFFLVELMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydrobenzo dioxin core linked to a piperidinyl moiety through a methanone group. The presence of a dimethylamino group contributes to its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone |
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo Dioxin Core : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Piperidinyl Group : Nucleophilic substitution reactions are commonly employed to attach the piperidinyl moiety.
- Final Assembly : The complete structure is formed through coupling reactions that link the various functional groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of pyrazine and piperidine compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers .
Antimicrobial Properties
The compound has been tested for its antimicrobial activity against several bacterial strains. Preliminary results suggest it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and microbial resistance.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Efficacy : A study on pyrazole derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that modifications in the structure can enhance their effectiveness against cancer .
- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of similar compounds showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin structure in anticancer applications. For instance, derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cells, particularly when used in combination with established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
Compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone have also been investigated for their antibacterial and antifungal activities. Studies indicate that certain derivatives exhibit significant potency against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents .
Synthetic Routes and Derivatives
The synthesis of this compound involves various methodologies that utilize readily available starting materials. The synthetic routes typically involve the modification of the benzodioxane moiety and the introduction of piperidine and pyrazine functionalities. For example, the synthesis can be achieved through acylation processes involving commercially available 2,3-dihydrobenzo[1,4]dioxine derivatives and substituted piperidines or pyrazines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific substituents on the piperidine and pyrazine rings significantly influences the biological activity. Research indicates that modifications to these rings can enhance efficacy while reducing toxicity .
In Vivo Studies
In vivo studies have been conducted to assess the therapeutic potential of this compound in animal models of cancer and infection. For instance, a recent study demonstrated that a derivative exhibited significant tumor reduction in xenograft models when administered at specific dosages .
Clinical Trials
While comprehensive clinical trials specifically targeting (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone are still limited, preliminary findings from trials involving related compounds suggest favorable safety profiles and efficacy against resistant strains of bacteria and various cancer types .
Data Table: Summary of Applications
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The target compound’s structural and functional properties can be contextualized against three classes of analogs: (1) antiviral piroxicam derivatives, (2) heterocyclic methanones, and (3) dihydrobenzo[dioxin]-containing analogs.
Antiviral Piroxicam Analogs
Piroxicam-based compounds (e.g., 13d , 13l , 13m ) exhibit anti-HIV activity via integrase (IN) inhibition. Key comparisons include:
- EC₅₀ and Selectivity : The target compound’s pyrazinyl-piperidinyl motif resembles the pharmacophore of piroxicam analogs, which showed EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 in cellular assays . Molecular docking studies revealed interactions with HIV IN similar to raltegravir, a clinically used IN inhibitor .
- Structural Divergence: Unlike the piroxicam scaffold (which contains a benzothiazine ring), the target compound substitutes this with a dihydrobenzo[dioxin] system.
Heterocyclic Methanones
Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) highlight structural diversity among methanone derivatives :
- Functional Groups: Compound 7a incorporates a thiophene-cyanide system, while 1l features a tetrahydroimidazo[1,2-a]pyridine core. These groups may confer distinct electronic properties compared to the target compound’s pyrazinyl-dimethylamino group.
- Biological Data: Limited activity data are available for these analogs, but their synthesis emphasizes the versatility of methanone scaffolds in medicinal chemistry.
Dihydrobenzo[dioxin] Analogs
Supplier-listed compounds like (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone and 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-5-amine share the dihydrobenzo[dioxin] motif but differ in substituents :
- Piperazine vs. Piperidinyl-Pyrazinyl : Replacing the piperidinyl-pyrazinyl group with a piperazine (as in the supplier compound) simplifies the structure but may reduce kinase-binding specificity.
Data Tables
Table 1. Key Structural and Activity Comparisons
Research Implications
- Kinase Targeting: The dimethylamino group may align with phosphoinositide 3-kinase (PI3K) inhibitors, given the pathway’s relevance in cancer and metabolic diseases .
- Synthetic Feasibility : and highlight scalable methods for complex heterocycles, suggesting viable routes for synthesizing the target compound .
Q & A
Q. What are the key synthetic pathways for this compound, and what challenges arise during synthesis?
The synthesis typically involves multi-step reactions, starting with commercially available precursors. Critical steps include:
- Coupling reactions : Formation of the methanone core via nucleophilic acyl substitution or condensation reactions under reflux conditions (e.g., ethanol at 80°C for 2–4 hours) .
- Functional group transformations : Introduction of the dimethylamino-pyrazine moiety via Mitsunobu or nucleophilic aromatic substitution reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography to isolate intermediates. Challenges include low yields due to steric hindrance from the piperidine ring and competing side reactions .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and confirms connectivity of the piperidine-pyrazine hybrid .
- HPLC-MS : Monitors reaction progress and quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile-water gradients .
- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms spatial orientation of the dimethylamino group .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF minimizes side reactions in SNAr steps .
- Catalyst screening : Pd-based catalysts improve coupling efficiency; additives like DBU suppress protonation of pyrazine nitrogen .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of thermally labile intermediates .
Advanced Research Questions
Q. How do computational methods predict reactivity and stability of this compound?
- DFT calculations : Model transition states for pyrazine-oxygen bond formation, identifying energy barriers (~25–30 kcal/mol) that align with experimental reaction times .
- Molecular docking : Predicts interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities of the dimethylamino group and dihydrodioxin moiety .
- ADMET prediction : Computational tools (e.g., SwissADME) assess metabolic stability, highlighting susceptibility to CYP3A4-mediated oxidation .
Q. What strategies resolve contradictions in experimental data during mechanistic studies?
- Isotopic labeling : ¹⁸O tracing clarifies whether oxygen in the pyrazine-ether linkage originates from the alcohol precursor or solvent .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise mechanisms .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, resolving discrepancies between theoretical and observed reaction profiles .
Q. How can statistical experimental design optimize multi-step synthesis?
- Factorial design : Identifies critical variables (e.g., solvent ratio, catalyst loading) using a 2³ matrix, reducing required experiments by 40% while maximizing yield .
- Response surface methodology (RSM) : Models nonlinear relationships between reaction time (X₁), temperature (X₂), and yield (Y), pinpointing optimal conditions (e.g., 72 hours at 65°C) .
- Robustness testing : Evaluates parameter tolerances (e.g., ±5% catalyst variation) to ensure reproducibility across scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
